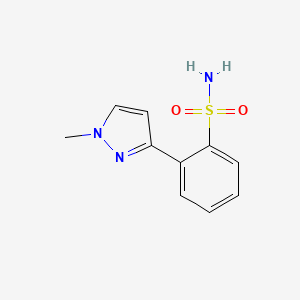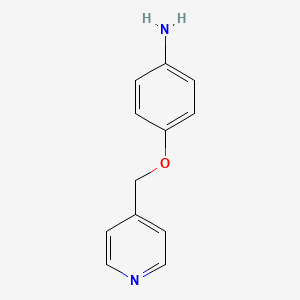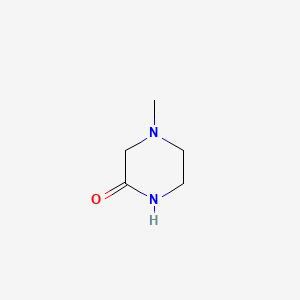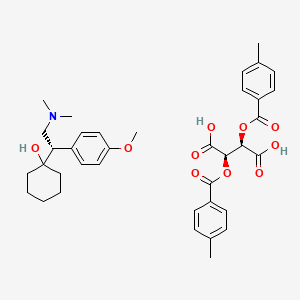
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile
Overview
Description
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H3F3N4 and a molecular weight of 188.11 g/mol . It is a pyrimidine derivative characterized by the presence of an amino group at the 4-position, a trifluoromethyl group at the 2-position, and a carbonitrile group at the 5-position
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the active site of EGFR, engaging in multiple bonded and non-bonded interactions with the residues lining the active site . This binding inhibits the kinase activity of EGFR, leading to a decrease in cell proliferation and induction of cell death .
Biochemical Pathways
The inhibition of EGFR by this compound affects multiple biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are critical for cell growth and survival . The disruption of these pathways leads to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The inhibition of EGFR by this compound results in decreased cell proliferation and increased cell death . This makes it a potential therapeutic agent for diseases characterized by overactive EGFR, such as certain types of cancer .
Biochemical Analysis
Biochemical Properties
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) . This interaction is crucial as it can influence cell signaling pathways and potentially inhibit cancer cell proliferation. Additionally, this compound has shown activity against Mycobacterium tuberculosis strain H37Rv, indicating its potential as an antitubercular agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells . This compound upregulates the level of caspase-3, a critical enzyme in the apoptosis pathway, by 6.5 fold in HepG-2 cells compared to the control . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with the epidermal growth factor receptor (EGFR) inhibits the receptor’s tyrosine kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation . Additionally, molecular docking studies have shown that it interacts with mycobacterial enoyl-ACP reductase (InhA), providing insights into its antitubercular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the minimum bactericidal concentration of this compound is higher than its minimum inhibitory concentration and is more time-dependent than concentration-dependent . This indicates that prolonged exposure may be necessary to achieve the desired therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not achieve the desired therapeutic outcomes. It is essential to determine the optimal dosage that balances efficacy and safety. Studies have shown that the compound’s activity against Mycobacterium tuberculosis is dose-dependent, with higher doses showing better efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with mycobacterial enoyl-ACP reductase (InhA) affects the fatty acid synthesis pathway in Mycobacterium tuberculosis, leading to its antitubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of 2-(trifluoromethyl)pyrimidine-5-carbonitrile with ammonia can yield the desired compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amino-substituted pyrimidine derivatives, while oxidation reactions can produce corresponding oxo derivatives .
Scientific Research Applications
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile has diverse applications in scientific research, including:
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:
4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxamide: Similar in structure but with a carboxamide group instead of a carbonitrile group.
2-(Trifluoromethyl)pyrimidine-5-carbonitrile: Lacks the amino group at the 4-position, affecting its reactivity and applications.
4-Amino-6-(trifluoromethyl)pyrimidine-5-carbonitrile:
Properties
IUPAC Name |
4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFXQMOBTKMHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511815 | |
| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943-25-9 | |
| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)




